molecular formula C17H25ClN2O4S B12754898 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride CAS No. 103196-00-5

2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride

Cat. No.: B12754898
CAS No.: 103196-00-5
M. Wt: 388.9 g/mol
InChI Key: XHWWFSPRCITPGS-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidine ring, a morpholine moiety, and a methoxyphenoxy group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenol derivative and an appropriate leaving group.

    Attachment of the Morpholine Moiety: The morpholine moiety is typically introduced via an acylation reaction using morpholine and an acyl chloride derivative.

    Final Assembly and Hydrochloride Formation: The final step involves the coupling of the intermediate compounds followed by the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the morpholine moiety using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced thiazolidine derivatives.

    Substitution Products: Substituted methoxyphenoxy or morpholine derivatives.

Scientific Research Applications

2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(4-morpholinyl)aniline: A compound with a similar morpholine moiety but lacking the thiazolidine ring.

    2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide: A compound with a similar methoxyphenoxy group but different overall structure.

Uniqueness

2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

103196-00-5

Molecular Formula

C17H25ClN2O4S

Molecular Weight

388.9 g/mol

IUPAC Name

1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-morpholin-4-ylethanone;hydrochloride

InChI

InChI=1S/C17H24N2O4S.ClH/c1-21-14-4-2-3-5-15(14)23-13-17-19(8-11-24-17)16(20)12-18-6-9-22-10-7-18;/h2-5,17H,6-13H2,1H3;1H

InChI Key

XHWWFSPRCITPGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN3CCOCC3.Cl

Origin of Product

United States

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